Olivomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

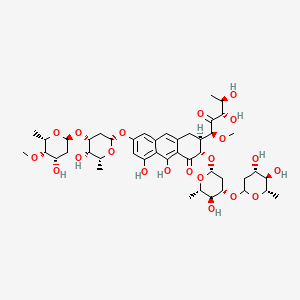

Olivomycin A is an antitumor antibiotic of the aureolic acid group . It is used in the chemotherapy of oncological diseases . It is known to bind to the minor groove of the G/C-rich DNA and interfere with replication and transcription .

Synthesis Analysis

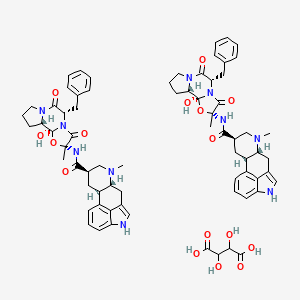

The creation of new analogs of antitumor antibiotics by modification of natural structures is directed to improving the chemotherapeutic characteristics of agents . One such method for the chemical synthesis of 1′-des-(2,3-dihydroxy-n-butyroyl)-1′-carboxyolivomycin A (olivomycin SA) involves preparing the oxime at the 2′-keto group of the side chain by interaction of olivomycin A with carboxymethoxylamine .Molecular Structure Analysis

Antibiotics of the aureolic acid group consist of the dihydroanthracene chromophore (the aglycone), to which disaccharide and trisaccharide branches or, in the case of some compounds, a tetrasaccharide branch, are attached . The chromophore of olivomycin A (olevin) differs from others in lacking a methyl group in position 7 of the aglycone .Chemical Reactions Analysis

The azo coupling reaction was found to be linked with cleavage of the 6-O-disaccharide branch and formation of the corresponding 5-aryldiazenyl-6-O-deglycosyl derivatives of olivomycin A, with significantly lower antiproliferative activity than the starting antibiotic .Physical And Chemical Properties Analysis

In terms of chemical structure, antibiotics of the aureolic acid group consist of the dihydroanthracene chromophore (the aglycone), to which disaccharide and trisaccharide branches or, in the case of compound IV, a tetrasaccharide branch, are attached .Scientific Research Applications

Antitumor Properties

Olivomycin has shown promising results in the field of oncology. A study revealed that olivomycin effectively induces apoptosis in human tumor cells and inhibits p53-dependent transcription, a critical factor in cancer progression (Simonova et al., 2005). Additionally, its ability to bind to the DNA minor groove in GC-rich regions as Mg2+-coordinated complexes suggests a unique mechanism of action against cancer cells. This characteristic also contributes to the modification of DNA methylation processes, impacting the antitumor effect (Sergeev et al., 2019).

Fluorescence Microscopy Applications

Olivomycin's binding affinity to DNA enables its use as a fluorescent marker in chromatin characterization. This feature is particularly beneficial for studying the functional state of chromatin and its changes during activation, providing insights into genetic material at the molecular level (Borodina, Sondore, & Zelenin, 1979).

Impact on DNA Transcription

The interaction of olivomycin with DNA, particularly its binding to GC-rich regions, inhibits RNA transcription and elongation by RNA polymerase. This process consequently hinders protein synthesis, highlighting its potential in gene expression studies (Base Specificity in the Interaction of Polynucleotides with Antibiotic Drugs, 1965).

Applications in Immunology

Olivomycin has demonstrated immunosuppressive properties. It has been observed to inhibit both the cell and humoral immune responses, suggesting its potential utility in immunological research and possibly in conditions where immune suppression is desired (Vatin, 1985).

Chemical Modification for Enhanced Antitumor Activity

Chemical modifications of olivomycin have been explored to enhance its antitumor characteristics. This includes the development of derivatives such as olivamide, which has shown pronounced antitumor effects against lymphoma and melanoma, as well as a high binding constant to double-stranded DNA (Tevyashova et al., 2011).

Mechanism of Action

Safety and Hazards

Olivomycin A is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

The creation of new analogs of antitumor antibiotics by modification of natural structures is directed to improving the chemotherapeutic characteristics of agents . This includes widening their spectrum of action, seeking activity against tumors resistant to other cytostats, decreasing toxicity, and improving therapeutic formulations . The differential kinetics of Olivomycin A-DNA interaction has been suggested to play a crucial role in the mechanism of Olivomycin A action .

properties

IUPAC Name |

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDBNBLGZNWKMC-MWQNXGTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olivomycin | |

CAS RN |

11006-70-5 |

Source

|

| Record name | Olivomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)-oxomethyl]-4-hydroxy-6-[5-(2-nitrophenyl)-2-furanyl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)

![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)

![2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide](/img/structure/B1226734.png)

![(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B1226736.png)

![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)

![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)